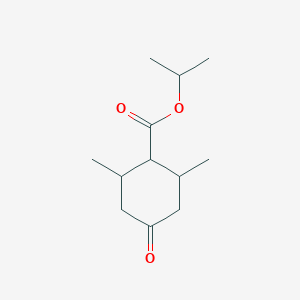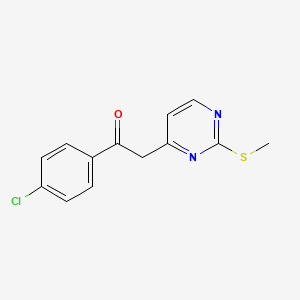
methyl N-amino-N-(4-iodophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-amino-N-(4-iodophenyl)carbamate is a chemical compound characterized by its molecular structure, which includes a methyl group, an amino group, and an iodophenyl group attached to a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-amino-N-(4-iodophenyl)carbamate typically involves the reaction of methyl isocyanate with 4-iodoaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0°C to 25°C. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the iodophenyl group to other functional groups.
Substitution: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Nucleophilic substitution reactions often involve the use of nucleophiles such as sodium azide or potassium iodide.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products can include amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Methyl N-amino-N-(4-iodophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its iodine atom makes it a useful reagent in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used as a labeling agent in biological studies to track the movement of molecules within cells.
Industry: In the chemical industry, it serves as a building block for the synthesis of more complex molecules used in various applications, including materials science and agriculture.
Mécanisme D'action
The mechanism by which methyl N-amino-N-(4-iodophenyl)carbamate exerts its effects depends on its specific application. For example, in cross-coupling reactions, it acts as a precursor that undergoes palladium-catalyzed coupling with boronic acids to form biaryl compounds. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl N-amino-N-(4-chlorophenyl)carbamate
Methyl N-amino-N-(4-bromophenyl)carbamate
Methyl N-amino-N-(4-fluorophenyl)carbamate
Uniqueness: Methyl N-amino-N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which imparts different reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, making it more reactive in certain types of chemical reactions.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H9IN2O2 |
|---|---|
Poids moléculaire |
292.07 g/mol |
Nom IUPAC |
methyl N-amino-N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C8H9IN2O2/c1-13-8(12)11(10)7-4-2-6(9)3-5-7/h2-5H,10H2,1H3 |
Clé InChI |
TZERPIDFAWVDLV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N(C1=CC=C(C=C1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)



![N'-[2-(1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15358554.png)
![tert-butyl N-[3-hydroxy-3-(3-methoxyphenyl)propyl]carbamate](/img/structure/B15358565.png)
![4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)




![4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15358613.png)
